molecular formula C12H9N3S B11995604 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile

2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile

Cat. No.: B11995604
M. Wt: 227.29 g/mol
InChI Key: FUVOBUXIWKXOPC-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile is an organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile typically involves the condensation of 3-ethyl-2-benzothiazolinone with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile has been extensively studied for its applications in various fields:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies focusing on its mechanism of action and efficacy.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile exerts its effects is primarily through interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells. The compound’s photophysical properties also make it useful in imaging applications, where it can selectively bind to cellular components and emit fluorescence upon excitation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-benzothiazolinone
  • 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)acetaldehyde
  • 3-Ethyl-2-benzothiazolinylidene-malononitrile

Uniqueness

2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile stands out due to its dual functionality, combining the properties of a benzothiazole ring and a propanedinitrile moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its significance compared to similar compounds.

Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

2-(3-ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile

InChI

InChI=1S/C12H9N3S/c1-2-15-10-5-3-4-6-11(10)16-12(15)9(7-13)8-14/h3-6H,2H2,1H3

InChI Key

FUVOBUXIWKXOPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C(C#N)C#N

Origin of Product

United States

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